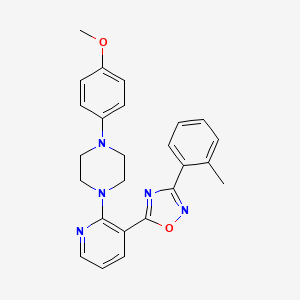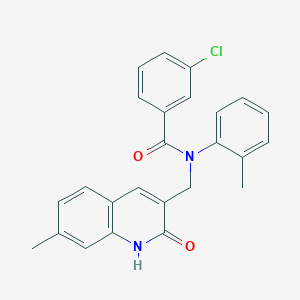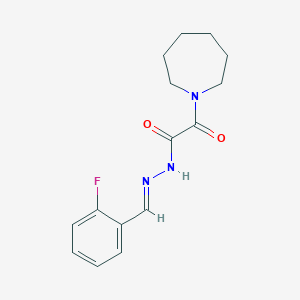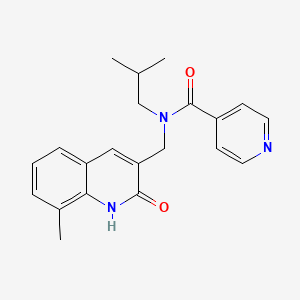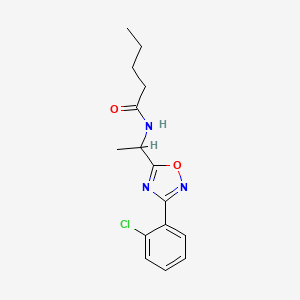
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-47,497, and it is a synthetic cannabinoid that has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves its binding to the cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has potent analgesic properties, which make it a potential candidate for the treatment of chronic pain. It has also been shown to have anxiolytic and anti-depressant effects, which make it a potential candidate for the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the major advantages of using N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments is its potency and selectivity. This compound has a high affinity for the cannabinoid receptors, which makes it an ideal tool for studying the endocannabinoid system. However, one of the limitations of using this compound is its potential for abuse. Due to its similarity to natural cannabinoids found in the cannabis plant, this compound has the potential for recreational use, which may compromise the validity of lab experiments.
未来方向
There are several future directions for the research on N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One of the major areas of research is its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. Another area of research is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, there is a need for further research to determine the safety and efficacy of this compound in humans, as well as its potential for abuse and addiction.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications. While there are several advantages to using this compound in lab experiments, there are also limitations that need to be considered. Overall, the research on this compound has opened up new avenues for studying the endocannabinoid system and its role in various physiological processes.
合成方法
The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the reaction of 2-chlorobenzonitrile with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-chlorophenyl)-1,2,4-oxadiazolidin-3-one. This compound is then reacted with 1-bromo-3-chloropropane to form this compound.
科学研究应用
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a synthetic cannabinoid. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. These compounds have potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression.
属性
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-4-9-13(20)17-10(2)15-18-14(19-21-15)11-7-5-6-8-12(11)16/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCHCQMTYPQLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

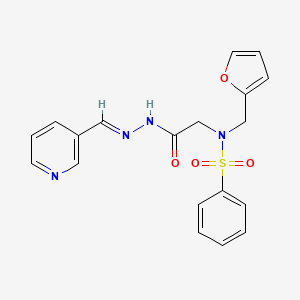
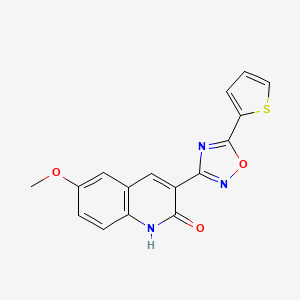
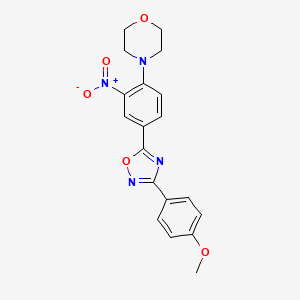
![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)
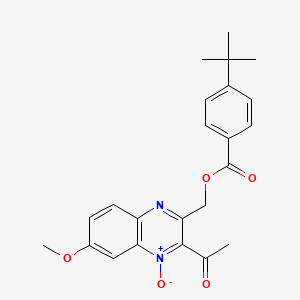
![4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7696070.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)


